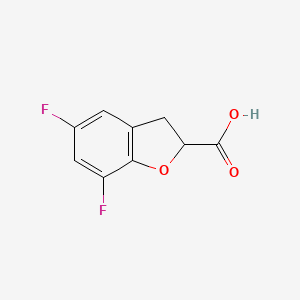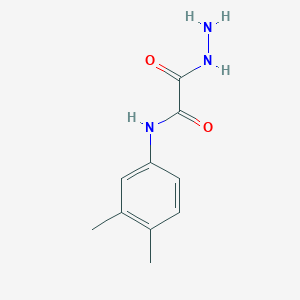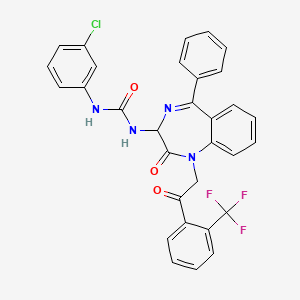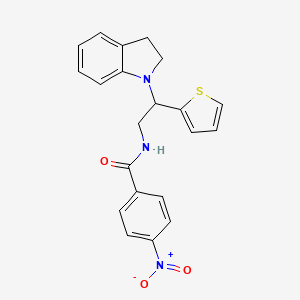
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide, commonly known as ITEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ITEN is a small molecule that belongs to the class of benzamide derivatives and possesses a unique structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of ITEN is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. ITEN has been shown to induce the activation of the caspase pathway, leading to apoptosis in cancer cells. ITEN has also been found to inhibit the activity of the Akt/mTOR pathway, leading to the inhibition of cell proliferation and the induction of autophagy.
Biochemical and Physiological Effects:
ITEN has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways and cellular processes. ITEN has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. ITEN has also been shown to modulate the activity of the sigma-1 receptor, leading to the modulation of various physiological processes, including pain perception, memory, and mood.
実験室実験の利点と制限
One of the main advantages of ITEN is its potent anticancer activity against a wide range of cancer cell lines. ITEN has also been shown to have a high affinity for the sigma-1 receptor, making it a potential target for drug development. However, one of the limitations of ITEN is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of ITEN. One potential direction is the optimization of the synthesis method to achieve higher yields and purity. Another potential direction is the investigation of the mechanism of action of ITEN, which could lead to the identification of new targets for drug development. Additionally, the development of new formulations of ITEN with improved solubility could lead to its use in vivo. Finally, the investigation of the pharmacokinetics and toxicity of ITEN could provide valuable information for its potential use in clinical settings.
合成法
The synthesis of ITEN involves several steps, starting with the reaction of 2-(thiophen-2-yl)ethylamine with indole-3-carboxaldehyde to form the intermediate product, 2-(indolin-1-yl)-2-(thiophen-2-yl)ethanamine. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product, ITEN. The synthesis of ITEN has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
科学的研究の応用
ITEN has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, ITEN has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. ITEN has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells, making it a promising candidate for cancer treatment.
In pharmacology, ITEN has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a crucial role in regulating various physiological processes, including pain perception, memory, and mood. ITEN has been found to modulate the activity of the sigma-1 receptor, leading to the modulation of various physiological processes, making it a potential target for drug development.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-21(16-7-9-17(10-8-16)24(26)27)22-14-19(20-6-3-13-28-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19H,11-12,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLDGTOHTHHINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2939990.png)
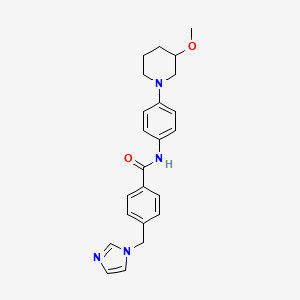
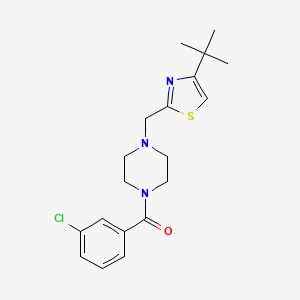


![3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939999.png)
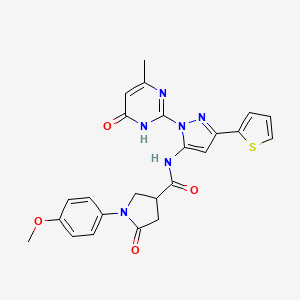
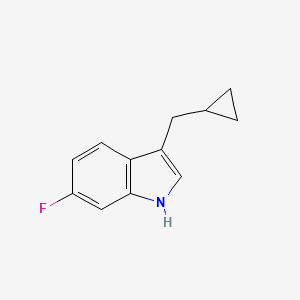
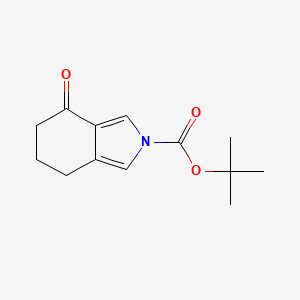

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)
